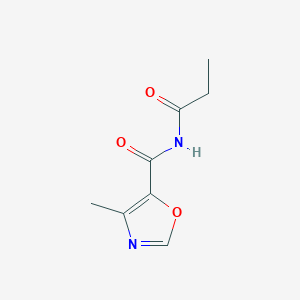
4-Methyl-N-propanoyl-1,3-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-propionyloxazole-5-carboxamide is a chemical compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by its molecular structure, which includes a methyl group at the 4-position and a propionyl group attached to the nitrogen atom of the oxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-propionyloxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclodehydration of 4-methyl-5-carboxamide oxazole derivatives using dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-N-propionyloxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can be performed to convert the oxazole ring into a pyrrolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted oxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a base.
Major Products Formed:
Oxidation: Oxazolone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted oxazoles.
Aplicaciones Científicas De Investigación
4-Methyl-N-propionyloxazole-5-carboxamide has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Methyl-N-propionyloxazole-5-carboxamide exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
4-Methyl-N-propionyloxazole-5-carboxamide is unique in its structure and reactivity compared to other oxazole derivatives. Similar compounds include:
5-Methyl-N-propionyloxazole-4-carboxamide: A positional isomer with a different arrangement of substituents.
4-Methyl-N-butyloxazole-5-carboxamide: A compound with a longer alkyl chain on the nitrogen atom.
4-Methyl-N-propionyloxazole-3-carboxamide: Another positional isomer with the carboxamide group at a different position on the oxazole ring.
Propiedades
Número CAS |
62539-94-0 |
|---|---|
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
4-methyl-N-propanoyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c1-3-6(11)10-8(12)7-5(2)9-4-13-7/h4H,3H2,1-2H3,(H,10,11,12) |
Clave InChI |
XORCNSNSWOLTEP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC(=O)C1=C(N=CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















